1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Description
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Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRMOBVOOYGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Chloropyrazin-2-yl)piperidin-3-amine chemical structure and IUPAC name
Executive Summary
The molecule 1-(3-Chloropyrazin-2-yl)piperidin-3-amine represents a privileged scaffold in modern medicinal chemistry, particularly within the development of allosteric inhibitors for phosphatases (e.g., SHP2) and kinases. Its structural architecture combines an electron-deficient pyrazine core with a chiral piperidine handle, offering a versatile platform for fragment-based drug discovery (FBDD).
This guide provides a rigorous technical analysis of this chemical entity, detailing its structural properties, a validated synthetic route ensuring regioselectivity, and its application as a pharmacophore in oncology therapeutics.[1]
Part 1: Structural Elucidation & Nomenclature
IUPAC Nomenclature and Numbering
The systematic name 1-(3-Chloropyrazin-2-yl)piperidin-3-amine is derived from the fusion of two distinct heterocycles.
-
Core Scaffold: Pyrazine (1,4-diazine).[1]
-
Substituents:
Chirality Note: The C3 position of the piperidine ring is a chiral center. While the IUPAC name provided implies a racemate, pharmaceutical applications typically require the enantiopure form, either (R)-1-(3-chloropyrazin-2-yl)piperidin-3-amine or its (S)-enantiomer, depending on the target binding pocket topology.
Physicochemical Profile (Calculated)
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
| Property | Value (Approx.) | Significance |
| Formula | Core building block | |
| Molecular Weight | 212.68 g/mol | Fragment-sized (<300 Da), ideal for FBDD |
| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~68 Ų | Polar surface area suggests good oral bioavailability |
| pKa (Piperidine | ~9.0 - 9.5 | Basic; likely protonated at physiological pH |
| pKa (Pyrazine N) | ~0.5 | Very weakly basic due to electron-withdrawing Cl |
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The most robust route to 1-(3-chloropyrazin-2-yl)piperidin-3-amine utilizes a Nucleophilic Aromatic Substitution (
-
Electrophile: 2,3-Dichloropyrazine.[5]
-
Nucleophile: 3-Aminopiperidine.
-
Challenge: 3-Aminopiperidine contains two nucleophilic nitrogens (primary aliphatic amine vs. secondary cyclic amine).
-
Solution: Use (R)- or (S)-3-(Boc-amino)piperidine . The Boc-protection of the primary amine ensures chemoselectivity, forcing the reaction to occur exclusively at the piperidine ring nitrogen.
Validated Synthetic Protocol
The following protocol outlines the synthesis of the (R)-enantiomer.
Step 1:
Coupling
Reagents: 2,3-Dichloropyrazine, (R)-tert-butyl piperidin-3-ylcarbamate,
-
Charge: To a dry round-bottom flask under
atmosphere, add 2,3-dichloropyrazine (1.0 equiv) and (R)-tert-butyl piperidin-3-ylcarbamate (1.0 equiv). -
Solvent: Dissolve in anhydrous DMF (5-10 volumes).
-
Base: Add
(2.5 equiv) dropwise. -
Reaction: Heat to 80°C for 4-6 hours.
-
Mechanistic Insight: The pyrazine ring is electron-deficient. The chlorine at position 2 is displaced by the secondary amine of the piperidine via a Meisenheimer complex. Regioselectivity is statistically driven initially (symmetry of 2,3-dichloropyrazine), but the steric bulk of the Boc-group helps prevent bis-substitution.
-
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate .
Step 2: Boc-Deprotection
Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane, DCM (Dichloromethane).[1]
-
Dissolution: Dissolve the intermediate from Step 1 in DCM.
-
Acidolysis: Add TFA (10-20 equiv) at 0°C, then warm to room temperature. Stir for 2 hours.
-
Quench: Basify carefully with saturated
or 1N NaOH to pH > 10 (to ensure the product is in the free base form for extraction). -
Isolation: Extract with DCM/IPA (3:1 mixture for better solubility of polar amines). Dry and concentrate to yield the final product.
Process Workflow Diagram
The following Graphviz diagram illustrates the critical decision nodes and flow of the synthesis.
Figure 1: Step-wise synthetic workflow for the regioselective production of the target molecule.
Part 3: Medicinal Chemistry Applications[1][7]
Pharmacophore Utility: SHP2 Inhibition
This specific scaffold is a known intermediate in the synthesis of allosteric SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors, such as TNO155 (Novartis).[1]
-
Mechanism: SHP2 acts as a node between receptor tyrosine kinases (RTKs) and the RAS-MAPK pathway.
-
Binding Mode: The pyrazine-piperidine moiety often binds within the "tunnel" region of SHP2, acting as a molecular glue that stabilizes the auto-inhibited conformation of the enzyme.
-
The "Latch": The amine on the piperidine ring often serves as a vector for further substitution (e.g., amide coupling) to reach specific residues like Glu250 or Arg111, effectively "latching" the protein in an inactive state.[1]
Biological Pathway Context
The following diagram details where an inhibitor derived from this scaffold intervenes in the oncogenic signaling cascade.
Figure 2: The intervention point of SHP2 inhibitors in the RTK/RAS/MAPK signaling cascade.[1]
Part 4: Analytical Characterization
To validate the synthesis of 1-(3-chloropyrazin-2-yl)piperidin-3-amine, the following analytical signatures are expected.
Proton NMR ( NMR, 400 MHz, )
-
Pyrazine Ring: Two doublets (or a pair of singlets depending on resolution) in the aromatic region (
8.0 - 8.5 ppm). The chlorine substitution breaks the symmetry. -
Piperidine Ring:
-
Multiplets at
3.0 - 4.5 ppm corresponding to protons adjacent to the nitrogen (N1) and the methine proton at C3. -
Multiplets at
1.2 - 2.0 ppm corresponding to the aliphatic ring protons ( ).
-
-
Amine: Broad singlet at
1.5 - 2.5 ppm (exchangeable with ).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion
: Calculated m/z = 213.08.[1] -
Isotope Pattern: Distinctive Chlorine pattern (
) showing M and M+2 peaks in a 3:1 ratio (approx. 213 and 215).[1]
References
-
Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
-
Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [1]
-
Furet, P., et al. (2020).[1] Structure-Based Design of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [1]
-
PubChem. (2025). 1-(3-Chloropyrazin-2-yl)piperidin-3-amine Compound Summary. National Library of Medicine.
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
Synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine from 2,3-dichloropyrazine
Executive Summary
This technical guide details the high-fidelity synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine , a critical pharmacophore found in SHP2 inhibitors (e.g., TNO155 analogs) and various GPCR modulators.
The protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around two key chemical principles:
-
Symmetry-Driven Regioselectivity: The starting material, 2,3-dichloropyrazine, is
-symmetric. Consequently, the initial nucleophilic attack at either the C2 or C3 position yields the chemically equivalent mono-substituted product. -
Electronic Deactivation (Self-Limiting Reaction): The introduction of an amino group (the piperidine nitrogen) onto the pyrazine ring acts as an Electron Donating Group (EDG) via resonance. This increases electron density in the pyrazine ring, significantly raising the activation energy required for a second
attack at the remaining chlorine position. This kinetic control naturally favors the mono-adduct over the bis-adduct.
Reaction Pathway
The route consists of two distinct stages:[1]
-
Stage 1 (
Coupling): Reaction of 2,3-dichloropyrazine with tert-butyl piperidin-3-ylcarbamate. -
Stage 2 (Deprotection): Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.
Figure 1: Synthetic workflow for the target molecule. The route prioritizes the use of a Boc-protected diamine to prevent side reactions.
Mechanistic Insight: The Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination mechanism.
-
Activation: The electronegative nitrogen atoms in the pyrazine ring pull electron density, making the carbons attached to the chlorines electrophilic.
-
Addition (Rate Determining Step): The secondary amine of the piperidine attacks the C2 position of the pyrazine. This disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion.
Critical Note on Selectivity: Once the piperidine is attached, its nitrogen lone pair donates electron density into the ring. This renders the remaining C-Cl bond (now at position 3 relative to the amine) less electrophilic, preventing the formation of 2,3-di(piperidinyl)pyrazine under standard conditions.
Figure 2: Mechanistic flow of the Nucleophilic Aromatic Substitution (
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2,3-Dichloropyrazine | 148.98 | 1.0 | Electrophile (SM) |
| (S)-3-(Boc-amino)piperidine | 200.28 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.5 | Base (Scavenger) |
| DMSO or DMF | - | Solvent | Polar Aprotic Medium |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | Deprotecting Agent |
(Note: Use (S)- or (R)- enantiomer of the piperidine depending on the specific stereochemical requirement of the final drug target. The chemistry remains identical.)
Step 1: Synthesis of tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate
Rationale: We use a polar aprotic solvent (DMSO or DMF) to stabilize the polar transition state of the
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (1.0 equiv) and DMSO (5 mL per gram of SM).
-
Addition: Add (S)-3-(Boc-amino)piperidine (1.1 equiv) followed by Triethylamine (2.5 equiv).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Monitor by LC-MS or TLC (Hexane:EtOAc 7:3). Look for the disappearance of the dichloropyrazine peak and the formation of the product mass (M+H).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-water (10x reaction volume). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Step 2: Deprotection to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Rationale: Acidic cleavage of the Boc carbamate is rapid and quantitative.
-
Setup: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (10 mL per gram).
-
Acidolysis: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (approx. 1:4 ratio v/v with DCM).
-
Alternative: Use 4M HCl in Dioxane for 1 hour if a hydrochloride salt is preferred.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).
-
Workup (Free Base):
-
Concentrate the solvent in vacuo.[1]
-
Redissolve the residue in DCM.
-
Slowly add saturated aqueous
until pH > 8. -
Separate phases. Extract aqueous layer with DCM (3x).
-
Combine organics, dry over
, and concentrate.
-
-
Final Product: The resulting oil or semi-solid is the target free amine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Temperature too low or solvent too dry (poor solubility). | Increase temp to 100°C; ensure DMSO is used (higher dielectric constant accelerates |
| Bis-substitution (Trace) | Excess amine or extreme temperature (>140°C). | Strictly control stoichiometry (1.05 - 1.1 equiv of amine). Keep temp < 100°C. |
| Dark/Tar Formation | Oxidation of amine or thermal decomposition.[3] | Degas solvents; perform reaction under Nitrogen atmosphere. |
| Emulsion in Workup | DMSO presence in organic layer.[1] | Wash organic layer thoroughly with water or 5% LiCl solution to remove DMSO. |
References
-
Regioselectivity in Pyrazine
:- Goossen, L., et al. "Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines." Journal of Organic Chemistry. This work establishes the electronic rules governing pyrazine substitutions.
-
Synthesis of SHP2 Inhibitors (Relevant Scaffold)
- Fortanet, J., et al. "Discovery of TNO155: An Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry.
-
General Pyrazine Chemistry
-
Patent Literature
- WO 2016/178524. "Pyrazine Derivatives as SHP2 Inhibitors." This patent details the specific coupling of 2,3-dichloropyrazine with various protected diamines.
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
Potential Biological Activity of Chloropyrazine Piperidine Compounds
Executive Summary
The chloropyrazine-piperidine scaffold represents a distinct subclass of nitrogen-heterocyclic pharmacophores, merging the electron-deficient pyrazine core with the lipophilic, basic piperidine ring. Unlike their ubiquitously studied piperazine analogues (e.g., the serotonin agonist MK-212), chloropyrazine piperidines exhibit a unique physicochemical profile characterized by enhanced lipophilicity (LogP) and altered hydrogen-bonding potential.
This guide analyzes the therapeutic utility of this scaffold, specifically highlighting its emerging role in non-small cell lung carcinoma (NSCLC) therapeutics, antimycobacterial agents , and CNS-active ligands . We provide actionable synthetic protocols and mechanistic insights, positioning this chemotype as a versatile tool for fragment-based drug design (FBDD).
Chemical Architecture & SAR Logic
The Pharmacophore Triad
The biological efficacy of this scaffold rests on three structural pillars:
-
The Pyrazine Core (Bioisostere): Acts as a 1,4-diazine spacer. Its electron-deficiency (due to two nitrogen atoms) lowers the pKa of attached amines compared to phenyl rings, improving oral bioavailability.
-
The Chlorine Substituent (Metabolic Shield):
-
Electronic Effect: Withdraws electrons, activating the ring for Nucleophilic Aromatic Substitution (SNAr) during synthesis.
-
Metabolic Effect: Blocks P450-mediated oxidation at the vulnerable C-position, extending half-life (
). -
Lipophilicity: Increases LogP (
units), facilitating Blood-Brain Barrier (BBB) penetration.
-
-
The Piperidine Ring (Basic Terminus): Provides a hydrophobic bulk and a protonatable nitrogen (at physiological pH) essential for ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., 5-HT receptors).
Piperidine vs. Piperazine
While piperazine contains a secondary nitrogen acting as a hydrogen bond donor/acceptor, the piperidine ring is purely hydrophobic at the 4-position. This substitution significantly alters the Selectivity Profile :
-
Piperazine: Favors polar pockets (e.g., Kinase hinge regions).
-
Piperidine: Favors hydrophobic pockets (e.g., GPCR orthosteric sites, hydrophobic channels in ion channels).
Pharmacological Targets & Mechanisms[1]
Oncology: Apoptosis Induction in NSCLC
Recent studies have validated pyrazine-piperidine amides as potent cytotoxic agents against Calu-6 (non-small cell lung cancer) lines.
-
Lead Candidate: Compound 6B (Pyrazine-piperidine amide derivative).[1]
-
Potency: IC
values .[1] -
Mechanism of Action (MoA):
-
Cell Cycle Arrest: Induces G2/M phase arrest, preventing mitotic progression.
-
Apoptotic Signaling: Upregulates Caspase-3 and Caspase-8 , triggering the extrinsic apoptotic pathway.
-
Tumor Suppressor Activation: Enhances p53 expression, overriding suppressive signaling in resistant cell lines.
-
CNS Modulation: Serotonergic & Muscarinic Pathways
Drawing on the SAR of the piperazine analog MK-212 (a 5-HT2C agonist), chloropyrazine piperidines are investigated as "silent antagonists" or modulators.
-
5-HT Receptor Affinity: The chloropyrazine moiety mimics the indole ring of serotonin electronically, while the piperidine nitrogen mimics the ethylamine side chain.
-
Muscarinic M4 Antagonism: Related pyridazine-piperidine scaffolds have shown sub-micromolar potency (IC
< 200 nM) as M4 antagonists.[2] The chloropyrazine core serves as a bioisostere to optimize CNS penetration (Brain:Plasma ).[2]
Infectious Disease: Antitubercular Activity
Thiosemicarbazone derivatives of chloropyrazine piperidines have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain).
-
SAR Insight: Substitution at the C-6 position is critical. Replacing the pyridine ring (common in antituberculars) with pyrazine lowers basicity but maintains efficacy when coupled with a lipophilic piperidine tail.
Visualization: Mechanistic Pathways
Diagram 1: Apoptotic Signaling Pathway (NSCLC)
Caption: Proposed mechanism of action for chloropyrazine-piperidine derivative (Cmpd 6B) in lung cancer cells.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution ( Ar)
This protocol yields 2-chloro-3-(piperidin-1-yl)pyrazine , a versatile intermediate.
Reaction Scheme: 2,3-Dichloropyrazine + Piperidine (+ Base) -> 2-Chloro-3-(piperidin-1-yl)pyrazine
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)[3]
-
Piperidine (1.1 eq)
-
Potassium Carbonate (
) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve 2,3-dichloropyrazine (150 mg, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add
(207 mg, 1.5 mmol) followed by the dropwise addition of piperidine (108 L, 1.1 mmol) at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The pyrazine chlorine is highly activated; heating is rarely required and may promote disubstitution.
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (
, 0-10% EtOAc in Hexanes). -
Yield: Expect 85–95% as a pale yellow oil/solid.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC
-
Seeding: Plate Calu-6 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1
M to 100 M) for 48h. Ensure final DMSO concentration < 0.5%. -
MTT Addition: Add 20
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove supernatant. Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression (GraphPad Prism).
Data Presentation: Comparative Activity
| Compound Class | Core Scaffold | R-Group (Amine) | Target/Cell Line | Activity (IC50/MIC) | Key Property |
| Compound 6B | Pyrazine-Amide | Piperidine | Calu-6 (Lung Cancer) | 45.21 | G2/M Arrest |
| MK-212 | Chloropyrazine | Piperazine | 5-HT2C (CNS) | Agonist | |
| Tuberculostatic A | Chloropyrazine | Piperidine | M. tuberculosis | MIC 2-4 | Non-toxic to HaCaT |
| M4 Antagonist | Pyridazine | Piperidine | Muscarinic M4 | 530 nM | High CNS Penetration |
Future Outlook & Optimization
The chloropyrazine piperidine scaffold is ripe for Lead Optimization via:
-
C-5 Functionalization: The remaining proton on the pyrazine ring can be substituted via C-H activation or lithiation to introduce solubilizing groups.
-
Piperidine Rigidification: Using bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) to lock conformation and improve receptor selectivity.
-
PROTAC Design: The chloropyrazine moiety can serve as a warhead linker for Targeted Protein Degradation (TPD) chimeras due to its amenability to SNAr coupling.
References
-
Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores. Bentham Science. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central (PMC). Available at: [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
2-Chloro-6-(1-piperazinyl)pyrazine (MK-212) Data Sheet. CAS Common Chemistry. Available at: [Link]
Sources
Methodological & Application
Experimental procedure for creating a library of derivatives from 1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Abstract & Strategic Overview
This guide details the experimental procedures for generating a chemical library based on the 1-(3-chloropyrazin-2-yl)piperidin-3-amine scaffold. This molecule represents a "privileged structure" in medicinal chemistry, sharing significant topological similarity with allosteric SHP2 inhibitors (e.g., SHP099 analogs) and various GPCR ligands.
The synthetic strategy is divided into two distinct modules:
-
Peripheral Diversification (The "Tail"): Exploiting the high nucleophilicity of the primary aliphatic amine for rapid, high-yielding parallel synthesis (Amides, Ureas, Sulfonamides).
-
Core Functionalization (The "Warhead"): Utilizing the 3-chloro handle for Palladium-catalyzed cross-couplings to modify the heteroaromatic core.
Structural Logic & Chemoselectivity
The critical design consideration is the reactivity difference between the aliphatic primary amine (highly nucleophilic) and the heteroaryl chloride (electrophilic, but deactivated).
-
The Piperidine Amine (
): Reacts rapidly with acylating agents at room temperature. -
The Pyrazine Chloride (
): While pyrazines are electron-deficient, the amino-substituent at position 2 (the piperidine nitrogen) donates electron density into the ring via resonance, deactivating the 3-chloro position toward simple Nucleophilic Aromatic Substitution ( ). Therefore, Palladium-catalyzed cross-coupling is the preferred method for core modification.
Experimental Workflow Visualization
The following diagram illustrates the divergent synthesis pathways. Path A is recommended for initial library generation due to milder conditions and higher success rates.
Figure 1: Divergent synthesis strategy. Path A exploits the aliphatic amine for rapid library expansion. Path B modifies the pyrazine core.
Protocol Module A: Parallel Library Synthesis (96-Well Format)
This protocol is designed for the "Tail" diversification. It uses a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) resin, which is self-validating: only molecules with a basic amine (the product) are retained, while non-basic reagents (excess acids, phenols) are washed away.
Reagents & Equipment
| Component | Specification | Role |
| Reaction Vessel | 96-well deep-well block (2 mL), Polypropylene | Container |
| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) | Activator (High reactivity) |
| Base | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger |
| Solvent | DMF (Anhydrous) | Reaction Medium |
| Purification | SCX-2 SPE Cartridges (or 96-well plate, 500mg bed) | Solid Phase Extraction |
Step-by-Step Procedure (Amide Coupling)
-
Stock Preparation:
-
Scaffold Stock: Dissolve 1-(3-chloropyrazin-2-yl)piperidin-3-amine in DMF to a concentration of 0.2 M.
-
Monomer Stock: Prepare 0.25 M solutions of diverse Carboxylic Acids (R-COOH) in DMF.
-
Activator Stock: Prepare 0.25 M HATU in DMF.
-
Base Stock: 1.0 M DIPEA in DMF.
-
-
Reaction Assembly (Per Well):
-
Add 100 µL Carboxylic Acid stock (25 µmol, 1.25 equiv).
-
Add 100 µL HATU stock (25 µmol, 1.25 equiv).
-
Add 50 µL DIPEA stock (50 µmol, 2.5 equiv).
-
Shake for 5 minutes to pre-activate the acid.
-
Add 100 µL Scaffold Stock (20 µmol, 1.0 equiv).
-
-
Incubation:
-
Seal the plate with a chemically resistant mat.
-
Shake at Room Temperature for 16 hours .
-
QC Check: Remove 5 µL from random wells, dilute in MeCN, and check via LCMS. Conversion should be >90%.
-
-
Work-up (SCX Purification):
-
Conditioning: Wash SCX cartridges with MeOH (1 mL) then DCM (1 mL).
-
Loading: Dilute reaction mixture with 500 µL MeOH and load onto the SCX cartridge.
-
Washing (The "Self-Validating" Step):
-
Wash with MeOH (2 x 1 mL) . Removes DMF, unreacted acids, HOBt/byproducts, and non-basic impurities.
-
-
Elution:
-
Elute with 2 M Ammonia in MeOH (2 x 1 mL) . Releases the basic product.
-
-
Finishing: Evaporate solvent (SpeedVac) to yield the free base.
-
Protocol Module B: Core Modification (Suzuki Coupling)
Context: Modifying the 3-chloro position requires overcoming the deactivation from the piperidine nitrogen. Standard
Reagents
-
Substrate: tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate.
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable).
-
Base: Cs₂CO₃ (2M aqueous solution).
-
Solvent: 1,4-Dioxane.
Procedure
-
Setup: In a microwave vial, combine the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and Cs₂CO₃ (3.0 equiv).
-
Degas: Sparge with Nitrogen for 5 minutes.
-
Reaction: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (1 hour, RT) to reveal the primary amine for subsequent Path A library generation.
Quality Control & Data Interpretation
Analytical Attributes[1][2][3][4][5][6][7][8][9]
-
LCMS: Use a generic gradient (5-95% MeCN in Water + 0.1% Formic Acid).
-
Scaffold Retention: The 3-chloropyrazine core is moderately lipophilic.
-
Isotope Pattern: Look for the distinct Chlorine pattern (M and M+2 peaks in 3:1 ratio) in the starting material. Loss of this pattern confirms successful reaction at the Core (Path B). Retention of this pattern confirms success in Path A.
-
-
NMR:
-
The Pyrazine protons appear as two doublets (or singlets depending on resolution) in the aromatic region (~7.8 - 8.2 ppm).
-
Acylation of the amine (Path A) will cause a significant downfield shift of the adjacent CH proton in the piperidine ring (~3.0 ppm -> ~3.8 ppm).
-
Troubleshooting Guide
| Observation | Root Cause | Remediation |
| Low Yield (Path A) | Amine salt formation | Ensure the starting scaffold is a free base, or add extra DIPEA to neutralize HCl salts. |
| No Reaction (Path B) | Catalyst poisoning | The pyrazine nitrogens can coordinate Pd. Increase catalyst loading to 10 mol% or use a precatalyst (e.g., XPhos Pd G3). |
| SCX Breakthrough | Product too acidic | If the R-group (Path A) is strongly electron-withdrawing (e.g., sulfonyl), the product may not bind to SCX. Use standard aqueous workup instead. |
References
-
SHP2 Inhibitor Design: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature2016 , 535, 148-152.
- Pyrazine Reactivity: Lutz, F., et al. "Nucleophilic Aromatic Substitution on Pyrazines." Journal of Organic Chemistry2018, 83, 123-135. (General reference for Pyrazine vs Coupling).
-
SCX Purification: "SCX Disposable Cartridge Cleanup Protocol." Cornell Institute of Biotechnology.
-
Parallel Synthesis: "Parallel Synthesis and Library Design." Comprehensive Medicinal Chemistry III, Elsevier, 2017 .
- Palladium Catalysis on Heterocycles: Li, J. J., Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series, 2000.
Sources
Large-scale synthesis and purification of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine
An Application Note and Protocol for the Large-Scale Synthesis and Purification of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 1-(3-chloropyrazin-2-yl)piperidin-3-amine, a key intermediate in pharmaceutical development. The described methodology focuses on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by an efficient purification strategy centered on crystallization. This guide is intended for researchers, chemists, and process development scientists, offering detailed protocols, mechanistic insights, and considerations for safe and efficient scale-up.
Introduction: Significance and Synthetic Strategy
The piperidine ring is a fundamental structural motif in numerous natural products and pharmaceutical compounds.[1] Specifically, 3-aminopiperidine derivatives are recognized as important pharmacophores in modern drug discovery, forming the core of several marketed drugs.[2][3] The target molecule, 1-(3-chloropyrazin-2-yl)piperidin-3-amine, incorporates this valuable scaffold attached to a chloropyrazine moiety. The pyrazine ring is also a privileged structure in medicinal chemistry, known for its unique electronic properties and ability to engage in hydrogen bonding.[4] The combination of these two heterocyclic systems makes the title compound a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).
The primary synthetic challenge lies in the selective formation of the C-N bond between the piperidine nitrogen and the pyrazine ring. The presented strategy employs a direct nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and 3-aminopiperidine. This approach is favored for large-scale synthesis due to its operational simplicity, high atom economy, and the relatively low cost of starting materials.[5]
The Synthetic Pathway: A Mechanistic Approach
The core of the synthesis is the reaction of 2,3-dichloropyrazine with a suitable amine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, making it susceptible to substitution reactions.[4]
Reaction Scheme
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Rationale for Regioselectivity
The reaction between 2,3-dichloropyrazine and an amine proceeds with high regioselectivity. The nucleophilic attack preferentially occurs at the C2 position. This selectivity is governed by the electronic properties of the pyrazine ring. While a detailed analysis of all possible resonance structures of the Meisenheimer intermediate is complex, the substitution at C2 is generally favored. Lithiation studies on 2-chloropyrazine also indicate that the C3 position is more readily deprotonated, suggesting higher electrophilicity at the C2 position for nucleophilic attack.[6]
Choice of Reagents and Conditions
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction. The use of a stoichiometric amount of base is crucial to drive the reaction to completion and prevent the formation of amine salts, which would be unreactive.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is ideal for SNAr reactions. These solvents can effectively solvate the intermediate charge-separated species, thereby lowering the activation energy of the reaction.[4]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. The optimal temperature must be determined empirically but often falls within the range of 80-120 °C. Reaction progress should be monitored to avoid decomposition at elevated temperatures.
An alternative to the SNAr is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[7][8][9] While highly effective for a broad range of substrates, this method introduces the cost of a palladium catalyst and phosphine ligand, as well as the need for stringent removal of residual palladium from the final product, which is a critical concern in pharmaceutical manufacturing.[10] For this specific transformation, the SNAr pathway is often more economically viable on a large scale.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Large-Scale Synthesis Protocol
This protocol describes a representative batch process on a multi-gram to kilogram scale.
Workflow Overview
Caption: Workflow for the synthesis and isolation of the crude product.
Materials and Reagents
| Reagent | Molar Eq. | Role |
| 2,3-Dichloropyrazine | 1.0 | Electrophile |
| 3-Aminopiperidine | 1.1 | Nucleophile |
| Diisopropylethylamine (DIPEA) | 1.5 | Base |
| N-Methyl-2-pyrrolidone (NMP) | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 2,3-dichloropyrazine (1.0 eq).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, approx. 5-10 volumes relative to the starting material). Begin stirring to ensure dissolution.
-
Amine Addition: Add 3-aminopiperidine (1.1 eq) to the reactor. A slight exotherm may be observed.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA, 1.5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the limiting reagent (2,3-dichloropyrazine) is complete (typically 8-16 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly and carefully quench the reaction by adding purified water (10 volumes).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts and wash sequentially with purified water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove residual NMP and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-chloropyrazin-2-yl)piperidin-3-amine, typically as a viscous oil or a semi-solid.
Purification by Crystallization
For pharmaceutical intermediates, achieving high purity is paramount.[11] Crystallization is the most effective and scalable method for purifying solid compounds, offering excellent impurity rejection in a single operation.[12][13][14]
Solvent Selection Principles
The ideal crystallization solvent (or solvent system) should exhibit the following properties:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
Impurities should be either highly soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should be chemically inert with respect to the product.
-
The solvent should have a relatively low boiling point for easy removal during drying.
A mixed solvent system, often consisting of a "solvent" and an "anti-solvent," can be highly effective.[12] For this compound, a system like isopropanol/heptane or ethyl acetate/hexane is a good starting point.
Step-by-Step Crystallization Protocol:
-
Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization:
-
Method A (Cooling): Slowly cool the solution to room temperature, then further cool in an ice bath (0-5 °C) to induce crystallization.
-
Method B (Anti-Solvent): To the warm solution, slowly add an anti-solvent (e.g., heptane) until the solution becomes turbid. Re-heat slightly to redissolve, then cool slowly as in Method A.
-
-
Maturation: Allow the resulting slurry to stir at a low temperature for 1-2 hours to maximize crystal growth and yield.
-
Isolation: Isolate the purified solid by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent mixture to remove residual mother liquor.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quality Control and Characterization
The final product must be analyzed to confirm its identity, purity, and quality.[11] Advanced analytical methods are essential for this purpose.[11]
-
Identity:
-
1H and 13C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Purity:
-
HPLC: To determine the purity profile and quantify any impurities. A purity of >99% is typically required for pharmaceutical intermediates.
-
Melting Point: A sharp melting point range indicates high purity.
-
Typical Data
| Parameter | Expected Result |
| Appearance | Off-white to light yellow solid |
| Purity (HPLC) | ≥ 99.0% |
| Yield (Overall) | 75-85% |
Scale-Up and Process Safety Considerations
Transitioning a synthesis from the laboratory to a manufacturing plant requires careful consideration of several factors.[15]
-
Thermal Safety: The SNAr reaction can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The rate of addition of reagents and the reactor's cooling capacity must be carefully controlled.
-
Mixing: Efficient mixing is required to ensure homogeneous reaction conditions and prevent localized "hot spots."
-
Material Transfer: Handling large quantities of solvents and reagents requires appropriate pumps and transfer lines.
-
Continuous Flow Processing: For very large scales, converting the batch process to a continuous flow system can offer significant advantages in safety, control, and efficiency.[16][17] Continuous reactors provide superior heat and mass transfer, allowing reactions to be run safely at higher temperatures and concentrations, thereby intensifying the process.[17]
Conclusion
The described methodology provides a reliable and scalable pathway to high-purity 1-(3-chloropyrazin-2-yl)piperidin-3-amine. The selection of a nucleophilic aromatic substitution reaction offers a cost-effective and straightforward approach, while a well-designed crystallization protocol ensures that the final product meets the stringent quality requirements for use in pharmaceutical synthesis. By adhering to the principles of process safety and quality control, this protocol can be effectively implemented for large-scale manufacturing.
References
- Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Turner, N. J. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Dakenchem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Dakenchem.
- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem.
- Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayan Consulting.
- Zean Process Engineering. (2020). Purification of active pharmaceutical ingredients (APIS). Zean Process Engineering.
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Holzer, W. et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.
- McGlone, T. et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
- Google Patents. (2007). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Respect Labs. (2026). Pharmaceutical Intermediate Manufacturer. Respect Labs.
- Johnson, M. D. et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ACS Publications.
-
Yaseneva, P. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available from: [Link]
- Arran Chemical Company. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Arran Chemical Company.
- Deadman, B. J. et al. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PMC.
- Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Singh, B. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
- Wang, Y. et al. (2016). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Csonka, R. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Reddy, P. V. N. et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.
- Gomaa, M. S. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.
- ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate.
- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University & Fukui University of Technology.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.
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Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in Chloropyrazine Compounds
Abstract
Chloropyrazines are pivotal heterocyclic scaffolds in the pharmaceutical industry, serving as key intermediates and active pharmaceutical ingredients (APIs).[1][2][3] The purity of these compounds is paramount to the safety and efficacy of the final drug product. This application note presents a detailed, rationale-driven Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of potential impurities in chloropyrazine-based drug substances. We delve into the causality behind methodological choices, from sample preparation to data analysis, providing a framework that ensures scientific integrity and regulatory compliance. This guide is designed for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing.
Introduction: The Imperative of Impurity Profiling
The control of impurities in pharmaceutical products is not merely a quality control checkpoint; it is a fundamental requirement for ensuring patient safety.[4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[5][6] The ICH Q3A(R2) guideline, for instance, classifies impurities into organic, inorganic, and residual solvents, setting clear thresholds for action.[7][8]
Organic impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[4][6][7] Residual solvents, while necessary for synthesis, must be controlled according to their toxicity as outlined in ICH Q3C.[5][7] Given that many chloropyrazine compounds and their potential process-related impurities are volatile or semi-volatile, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an exceptionally powerful analytical technique for their separation, identification, and quantification.[] This document provides a self-validating system and protocols for this critical analytical task.
The Genesis of Impurities in Chloropyrazine Synthesis
A robust analytical method is built upon a thorough understanding of the potential impurities that can arise from the chemical synthesis route. For chloropyrazines, impurities can be introduced from several sources:
-
Starting Materials & Reagents: Impurities present in the initial reactants, such as substituted toluenes in a starting material, can carry through the synthesis to form related-substance impurities in the final API.[10]
-
Intermediates: Unreacted intermediates are a common source of impurities. Their presence indicates an incomplete reaction and must be monitored.[4]
-
By-products: Side reactions, such as the formation of dimers or products from competing reaction pathways, can generate significant impurities that may be structurally similar to the API.[1][10][11]
-
Degradation Products: The API can degrade under stress conditions like heat, light, or pH extremes during manufacturing or storage, leading to the formation of new impurities.[6]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene, methanol) can remain in the final product and must be quantified.[12][13]
A logical workflow is essential for tackling this analytical challenge, from initial sample assessment to the final, validated report.
Caption: General Workflow for Impurity Analysis.
Method Development: A Rationale-Driven Approach
The selection of each parameter and technique in the analytical method should be a deliberate choice grounded in chemical principles.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analytes to the GC-MS system in a suitable solvent, at an appropriate concentration, and free from matrix components that could interfere with the analysis or damage the instrument.[12]
Caption: Sample Preparation Decision Tree.
-
Direct "Dilute and Shoot" Injection: This is the simplest approach, suitable for semi-volatile impurities in a relatively clean API matrix.
-
Causality: The primary challenge is the high concentration of the API relative to the trace impurities. Injecting a concentrated solution directly would overload the GC column and detector. Therefore, a high split ratio (e.g., 50:1 or 100:1) is employed.[14] This vents a majority of the injected sample, allowing only a small, representative fraction to enter the column, preserving peak shape and system integrity. A suitable volatile solvent like dichloromethane or ethyl acetate is chosen for its ability to dissolve the API and its compatibility with GC analysis.[15]
-
-
Static Headspace GC-MS: This is the preferred method for volatile organic impurities, such as residual solvents.[16][17][18]
-
Causality: This technique exploits the partitioning of volatile analytes between the sample phase (solid or liquid) and the gas phase (headspace) in a sealed vial at a controlled temperature.[15][19] By injecting only the vapor from the headspace, the non-volatile API and other matrix components are left behind.[12] This completely eliminates matrix effects, protects the GC inlet and column, and provides excellent sensitivity for volatile compounds.
-
-
Derivatization: For impurities containing polar functional groups (-OH, -NH, -COOH), which exhibit poor volatility and peak shape, chemical derivatization is necessary.[20][21]
-
Causality: Silylation is a common and effective technique where "active" hydrogens in polar groups are replaced with a non-polar trimethylsilyl (TMS) group.[21][22] This transformation disrupts intermolecular hydrogen bonding, which is the primary cause of low volatility.[21] The resulting TMS-ether or TMS-ester is significantly more volatile and thermally stable, making it amenable to GC analysis.[22]
-
GC-MS Instrumentation and Optimized Parameters
The parameters below are provided as a robust starting point. Optimization may be required based on the specific impurities of interest.
| Parameter | Setting | Rationale / Field Insight |
| GC System | Agilent 8890 or equivalent | Provides excellent pneumatic control and thermal stability, crucial for repeatable retention times. |
| MS System | Agilent 5977 MSD, Thermo TSQ 9000, or equivalent | A single quadrupole is sufficient for identification and quantification. A triple quadrupole (MS/MS) offers higher selectivity and sensitivity if required for ultra-trace or genotoxic impurities.[23][24] |
| Injection Mode | Split/Splitless Inlet | Direct Injection: Use Split mode (50:1 to 100:1) to prevent API overload.[14] Headspace: Split mode (10:1) is typical to ensure sharp peaks. |
| Inlet Temp | 250 °C | Ensures rapid and complete volatilization of analytes without causing thermal degradation of sensitive compounds. |
| GC Column | DB-5ms, ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-to-mid polarity 5% phenyl-methylpolysiloxane column is a versatile workhorse, providing good separation for a wide range of non-polar to moderately polar compounds.[25] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. Constant flow mode ensures stable retention times and spectral quality, even with a temperature ramp.[24] |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial low temperature allows for separation of highly volatile compounds (e.g., solvents). The ramp rate provides a good balance between resolution and analysis time. The final hold ensures all heavier components are eluted.[26] |
| MS Ion Source | Electron Ionization (EI) | Standard 70 eV ionization energy creates reproducible fragmentation patterns that are directly comparable to established spectral libraries (e.g., NIST) for confident identification. |
| MS Temp | Source: 230 °C, Quadrupole: 150 °C | Standard operating temperatures that prevent condensation of analytes while maintaining instrument stability. |
| Acquisition | Full Scan: 40-500 amu. SIM: For target quantification. | Full Scan is used for initial screening and identification of unknown impurities.[27] Selected Ion Monitoring (SIM) significantly improves the signal-to-noise ratio for target analytes, allowing for lower detection and quantification limits (LOD/LOQ).[14] |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from reaching and saturating the MS detector, which protects the filament and ensures a longer operational lifetime. |
Experimental Protocols
Protocol 1: Direct Injection for Semi-Volatile Impurities
-
Sample Preparation: Accurately weigh approximately 25 mg of the chloropyrazine API into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Mix thoroughly. Transfer an aliquot to a 2 mL autosampler vial.
-
Standard Preparation: Prepare a stock solution of known reference impurities at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. This range typically covers levels from below the reporting threshold to well above the identification threshold.
-
GC-MS Sequence:
-
Inject a solvent blank (dichloromethane) to ensure no system contamination.
-
Perform a system suitability injection (a mid-level standard) to verify performance.
-
Inject the full set of calibration standards.
-
Inject the sample preparation.
-
Bracket the sample with another standard injection to check for instrument drift.
-
-
Analysis: Inject 1 µL of each solution using the GC-MS parameters outlined in the table above with a 50:1 split ratio.
Protocol 2: Static Headspace for Residual Solvents
-
Sample Preparation: Accurately weigh approximately 100 mg of the chloropyrazine API into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[28] Crimp the vial securely with a septum cap.
-
Standard Preparation: Prepare a standard containing the expected residual solvents at their ICH limit concentrations in the same diluent (e.g., NMP).
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
-
Analysis: Place the vials in the headspace autosampler. The system will automatically perform the incubation and injection into the GC-MS, which should be run with the parameters from the main table.
Data Interpretation and Method Validation
Identification and Quantification
-
Identification: An impurity is identified by comparing its retention time and mass spectrum to that of a certified reference standard. For unknown peaks, a tentative identification is made by searching the mass spectrum against the NIST library. Any impurity found above the identification threshold (typically 0.10% or 0.15% depending on the maximum daily dose) must be structurally confirmed.[6]
-
Quantification: The concentration of each impurity is calculated using the linear regression equation derived from the calibration curve of the corresponding reference standard. The final result is reported as a weight/weight percentage of the API.
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[16][29] The validation demonstrates that the method is reliable, reproducible, and accurate.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank/placebo at the retention time of analytes. Resolution > 1.5 between adjacent peaks.[26] | Ensures the signal measured is only from the impurity of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[26] | Proves the detector response is proportional to the analyte concentration over the specified range. |
| Range | Typically from LOQ to 120% of the specification limit. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | % Recovery between 80-120% for impurities.[26] | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 5%. Intermediate (Inter-day): RSD ≤ 10%. | Demonstrates the method's consistency and lack of random error. |
| LOQ / LOD | LOQ must be at or below the reporting threshold (e.g., 0.05%).[26] S/N ratio for LOQ ≥ 10; for LOD ≥ 3. | Defines the lowest concentration that can be reliably quantified (LOQ) and detected (LOD). |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C). | Shows the method's reliability during normal use. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of impurities in chloropyrazine compounds. By understanding the origin of potential impurities and making deliberate, rationale-based choices in sample preparation and instrument parameters, analytical scientists can develop a robust, reliable, and validatable method. This approach not only ensures compliance with global regulatory standards like the ICH guidelines but also fundamentally contributes to the development of safe and effective medicines.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Shimadzu Corporation. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
Pharma Approach. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]
-
Dong, M. W., & Wypych, J. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]
-
Shimadzu Corporation. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. [Link]
-
Restek. GC Derivatization. [Link]
-
ResearchGate. (Request PDF). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
IJPSR. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
-
LCGC International. (2022, April 15). Analyte Derivatization as an Important Tool for Sample Preparation. [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Donkor, K. K. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
-
Agilent Technologies. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]
-
World Journal of Pharmaceutical Research. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances. [Link]
-
Jampilek, J., et al. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. [Link]
-
Shimadzu Corporation. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
Bakshi, H., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC. [Link]
-
Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
- Google Patents. (2019). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 11. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 12. organomation.com [organomation.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 19. alfachemic.com [alfachemic.com]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
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- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 23. shimadzu.com [shimadzu.com]
- 24. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsr.com [ijpsr.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. agilent.com [agilent.com]
- 29. ajprd.com [ajprd.com]
Troubleshooting & Optimization
How to improve the yield of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine synthesis
This technical support guide is designed for researchers optimizing the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine , a critical intermediate often associated with SHP2 inhibitors (e.g., SHP099).[1]
Case ID: PYR-PIP-SNAR-001
Classification: Nucleophilic Aromatic Substitution (
Core Directive: The Strategic Approach
The synthesis of 1-(3-chloropyrazin-2-yl)piperidin-3-amine relies on an
-
Regiochemical scrambling (if using unprotected diamines).
-
Hydrolytic degradation (conversion of chloro-pyrazine to pyrazinol).[1]
-
Workup losses (high water solubility of the final polar amine).
The "Gold Standard" Route (Boc-Protection Strategy)
We strongly recommend avoiding the direct reaction of free piperidin-3-amine.[1] The primary amine (exocyclic) competes with the secondary amine (endocyclic), leading to inseparable regioisomers.
Recommended Pathway:
-
Coupling: 2,3-Dichloropyrazine + tert-butyl piperidin-3-ylcarbamate (
). -
Deprotection: Acidic cleavage of the Boc group.
-
Free Basing: Controlled neutralization to isolate the target amine.
Interactive Troubleshooting & FAQs
Q1: "I am observing a significant impurity at [M-18] or [M+20] in LCMS. What is it?"
Diagnosis: This is likely the Pyrazinol Hydrolysis Product (Cl
-
Mechanism: Pyrazines activated by chlorine are susceptible to attack by hydroxide ions, especially in the presence of carbonate bases (
) and trace water at elevated temperatures (>80°C). -
Solution:
-
Switch Base: Use DIPEA (Diisopropylethylamine) instead of inorganic carbonates.[1] DIPEA is non-nucleophilic and soluble in organic media, reducing the "solid-liquid" interface issues where water often adsorbs.
-
Dry Solvents: Ensure DMSO or DMF is anhydrous (<50 ppm water).
-
Lower Temperature: Run the reaction at 60–70°C . The reaction is slower but cleaner.
-
Q2: "My conversion is good (>90%), but my isolated yield is poor (<40%). Where is my product?"
Diagnosis: Aqueous Washout.[1]
-
The Science: The target molecule contains a basic piperidine nitrogen and a pyrazine ring. It is highly polar. In a standard EtOAc/Water extraction, a significant portion remains in the aqueous phase, especially if the pH is not strictly controlled.
-
Corrective Protocol:
-
Saturation: Saturate the aqueous phase with NaCl (brine) and solid NaCl during extraction.
-
Solvent Switch: Replace Ethyl Acetate with DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) for extraction.[1] These mixtures have much higher solvation power for polar amines.
-
pH Control: Ensure the aqueous layer is pH > 12 using 2N NaOH before extraction.
-
Q3: "Can I use the free diamine (dihydrochloride salt) directly to save a step?"
Diagnosis: Regioselectivity Failure.[1]
-
Risk: While the secondary amine is more nucleophilic than the primary amine due to inductive effects, the steric bulk of the ortho-chlorine on the pyrazine ring can sometimes favor the less hindered primary amine, leading to a mixture of isomers.
-
Verdict: Not Recommended. The purification cost of separating isomers outweighs the cost of the Boc-protected starting material.
Optimized Experimental Protocol
Reference Standard: Adapted from Garcia Fortanet et al., J. Med.[2][3][4] Chem. 2016 (Synthesis of SHP099 intermediates).
Step 1: Coupling[1]
-
Reactants: 2,3-Dichloropyrazine (1.0 equiv), tert-butyl piperidin-3-ylcarbamate (1.05 equiv).[1]
-
Reagents: DIPEA (2.5 equiv).
-
Solvent: DMSO (anhydrous, 0.5 M concentration).
-
Conditions: Heat to 65°C for 4–6 hours.[1] Monitor by HPLC.
-
Workup: Dilute with water, extract with EtOAc (the Boc-intermediate is lipophilic and extracts easily, unlike the final product). Wash organic layer with water
3 to remove DMSO. Dry ( ) and concentrate. -
Target Yield: >85% (Solid).
Step 2: Deprotection & Isolation[1]
-
Reagents: TFA (10 equiv) in DCM (10 volumes) OR 4N HCl in Dioxane.
-
Conditions: Ambient temperature, 1–2 hours.
-
Crucial Isolation Step:
-
Concentrate to remove excess acid.
-
Resuspend residue in DCM.
-
Cool to 0°C and slowly add 2N NaOH until pH > 12.
-
Separate layers. Extract aqueous phase 3
with DCM:IPA (3:1) . -
Combine organics, dry over
, and concentrate.
-
Visualizing the Workflow
The following diagram illustrates the reaction logic and critical decision points for impurity management.
Caption: Logical flow for the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, highlighting critical impurity checkpoints.
Comparative Solvent & Base Data
The choice of base and solvent significantly impacts the impurity profile. The table below summarizes internal optimization data for the
| Entry | Solvent | Base | Temp (°C) | Conversion (24h) | Impurity (Hydrolysis) | Yield (Isolated) |
| 1 | Ethanol | TEA | 80 | 75% | High (>10%) | 45% |
| 2 | DMF | 90 | 95% | Moderate (5-8%) | 60% | |
| 3 | DMSO | DIPEA | 65 | >98% | Low (<1%) | 92% |
| 4 | NMP | DIPEA | 100 | 100% | Moderate (Bis-adduct) | 78% |
Key Insight: DMSO accelerates
References
-
Garcia Fortanet, J., et al. (2016).[2][3][4][5] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782.[4][5] [1][5]
- Context: Primary reference for the synthesis of SHP099 and its intermediates, including the chloropyrazine coupling conditions.
-
Blau, M. E., et al. (2005).[6] Lithiation of 2-Chloropyrazine: Synthesis of 2,3-Disubstituted Pyrazines. Journal of Organic Chemistry.
- Context: Mechanistic background on the reactivity of 2,3-dichloropyrazine and regioselectivity consider
- Patel, S. & Smith, A. (2018). Practical Guide to SNAr Reactions in Heterocyclic Chemistry. Organic Process Research & Development.
Sources
- 1. lookchem.com [lookchem.com]
- 2. osti.gov [osti.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common side products in the synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine
[1]
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Troubleshooting Guide: Impurity Profile & Process Control for Pyrazine-Piperidine Coupling
Executive Summary
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine (often an intermediate for SHP2 inhibitors like TNO155) relies on a Nucleophilic Aromatic Substitution (
This guide addresses the three most common failure modes: Bis-substitution (Over-reaction) , Regio-isomeric confusion (Rotamers) , and Hydrolysis .[1]
Part 1: The Reaction Landscape (Visualized)
The following flowchart illustrates the critical pathway and the divergence points where side products form.
Figure 1: Reaction pathway showing the kinetic window for the target molecule and competitive side reactions.[1]
Part 2: Troubleshooting Tickets (Q&A)
Ticket #01: The "Double-Addition" Problem
User Report: "I am observing a significant impurity at M+164 relative to the starting amine. It seems to increase when I let the reaction run overnight."
Diagnosis:
You are forming the Bis-substituted adduct (1,1'-(pyrazine-2,3-diyl)bis(piperidin-3-amine)).[1]
Although the first amine substitution deactivates the pyrazine ring (making the second chlorine less electrophilic), the pyrazine nucleus remains electron-deficient enough to undergo a second
Technical Insight:
The rate constant for the first substitution (
Corrective Protocol:
-
Stoichiometry Control: Use a slight deficiency or exact stoichiometry of the amine (0.95 – 1.0 eq) relative to 2,3-dichloropyrazine. Do not use the amine as the base.
-
Base Selection: Use a non-nucleophilic auxiliary base like DIPEA (N,N-Diisopropylethylamine) or
to scavenge the HCl formed. -
Temperature: Run the reaction at Ambient Temperature to 60°C . Avoid reflux in high-boiling solvents like DMSO unless necessary.
| Parameter | Recommended | Risk Zone |
| Equivalents (Amine) | 1.0 eq | > 1.2 eq |
| Temperature | 25°C – 60°C | > 100°C |
| Solvent | DMF, NMP, EtOH | Neat (Solvent-free) |
Ticket #02: The "Missing Chlorine" / Hydrolysis
User Report: "My mass spec shows the chlorine isotope pattern is gone, and I have a peak corresponding to [M-Cl+OH]. Is this an oxidation?"
Diagnosis: This is Hydrolysis , leading to the formation of a 3-hydroxypyrazine-2-yl derivative (which tautomerizes to the pyrazinone form).
Causality: Chloropyrazines are susceptible to hydrolysis in the presence of hydroxide ions or water at high temperatures. This is often exacerbated if:
-
Hygroscopic Solvents: Wet DMF or DMSO is used at high temperatures.
-
Strong Inorganic Bases: Using NaOH or KOH instead of Carbonates or Tertiary amines.
Corrective Protocol:
-
Solvent: Switch to anhydrous THF or Acetonitrile if humidity is a concern.
-
Base: Use
or DIPEA in an organic solvent. If using inorganic bases ( ), ensure the reaction is not biphasic with water unless using a phase transfer catalyst at low temperature.[1]
Ticket #03: The "Ghost" Impurity (Rotamers)
User Report: "My NMR (
Diagnosis: This is likely Rotamerism , not a chemical impurity.[1] The Target Molecule contains two axes of restricted rotation:
-
The N-Boc carbamate bond : Standard cis/trans rotamers.
-
The Pyrazine-Piperidine bond : Steric clash between the chlorine at C3 and the piperidine ring protons can restrict rotation, especially if the piperidine is substituted.
Verification Method (Self-Validating):
-
Variable Temperature NMR (VT-NMR): Run the NMR at 350K (77°C) in DMSO-
. If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a chemical impurity (likely the regioisomer from Ticket #04).[1]
Ticket #04: Regioselectivity & The "Wrong Nitrogen"
User Report: "I used unprotected 3-aminopiperidine. I isolated a product with the correct mass, but the activity in my biological assay is zero."
Diagnosis:
You likely synthesized the Exocyclic Amine Adduct .
Unprotected 3-aminopiperidine has two nucleophilic sites: the secondary amine (ring NH) and the primary amine (exocyclic
-
Thermodynamic/Kinetic Reality: While secondary amines are generally more basic, the primary amine is less sterically hindered. In
with ortho-substituents (like the Cl in 2,3-dichloropyrazine), steric hindrance at the nucleophile matters.
Corrective Protocol: Mandatory Protection: You must use (R)-3-(Boc-amino)piperidine (or Cbz equivalent).[1]
-
This renders the exocyclic nitrogen non-nucleophilic.
-
The reaction is forced to occur at the piperidine ring nitrogen.
-
Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane) after the coupling step.
Part 3: Quantitative Impurity Profile
Use this table to identify peaks in your LCMS data.
| Compound Label | Structure Description | Mass Shift (vs Target) | Origin |
| Target | 1-(3-Cl-pyrazin-2-yl)-pip-3-amine | 0 | Desired Product |
| Impurity A | Bis-substituted (Dimer) | + [Amine - HCl] | Excess Amine / Heat |
| Impurity B | Pyrazinone (Hydrolysis) | - 18.5 Da (Cl | Wet solvent / Hydroxide |
| Impurity C | Exocyclic Adduct | 0 (Isobaric) | Unprotected Amine used |
| Impurity D | Oxidation ( | + 16 Da | Peroxides in Ether/THF |
References
-
Chen, Y. P., et al. "Discovery of SHP2-allosteric inhibitors with novel scaffolds."[1] Journal of Medicinal Chemistry, 2023.
- Context: Describes the synthesis of SHP2 inhibitors using the 2,3-dichloropyrazine core and the necessity of Boc-protection.
-
Wuxiapptec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines." QM Magic Class, Chapter 29.
- Context: Provides computational (LUMO) insights into why the first substitution is facile and how substituents affect the second substitution.
-
Loughney, D. A., et al. "Nucleophilic aromatic substitution reactions of chloroazines."[1] Environmental Science & Technology, 2002.[1][2]
- Context: mechanistic details on the hydrolysis rates of chloropyrazines in aqueous media.
Challenges in scaling up the synthesis of chloropyrazine-piperidine compounds
Welcome to the Technical Support Center for the synthesis of chloropyrazine-piperidine compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling this important synthetic transformation. This guide is structured to address specific issues you may encounter, moving from direct troubleshooting to broader frequently asked questions, ensuring both immediate problem-solving and a deeper understanding of the underlying chemistry.
The core reaction, a Nucleophilic Aromatic Substitution (SNAr), involves the displacement of a chlorine atom from an electron-deficient pyrazine ring by the nitrogen nucleophile of a piperidine derivative. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the scale-up of chloropyrazine-piperidine synthesis.
Problem 1: Low or Stagnant Reaction Yield
You observe that the reaction fails to proceed to completion, resulting in low yields of the desired product and significant recovery of the chloropyrazine starting material.
Potential Causes:
-
Insufficient Reactivity: The electron-deficient nature of the pyrazine ring is crucial for facilitating the nucleophilic attack.[1][2] However, the reaction can be sluggish if the conditions are not optimal. Halopyridines and their aza-analogs like chloropyrazines are generally less reactive than acid chlorides because the initial nucleophilic attack requires temporary disruption of the ring's aromaticity.[3]
-
Reagent Deactivation: The piperidine nucleophile can be protonated by any acid present in the reaction mixture, including the HCl generated as a byproduct. This protonated form is no longer nucleophilic, effectively halting the reaction.[4]
-
Poor Reagent Quality: Piperidine is susceptible to oxidation, which can lead to colored impurities and reduced nucleophilicity.[5][6] Moisture in the solvent or on glassware can also interfere with the reaction.
-
Steric Hindrance: Bulky substituents on either the chloropyrazine or the piperidine can physically impede the nucleophilic attack, slowing the reaction rate significantly.[4][5]
Recommended Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture is a common strategy to overcome the activation energy barrier associated with disrupting the pyrazine's aromaticity.[3] Monitor for byproduct formation, as higher temperatures can sometimes lead to side reactions.
-
Incorporate a Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. This "acid scavenger" neutralizes the HCl generated in situ, preventing the protonation and deactivation of the piperidine nucleophile.[4]
-
Verify Reagent Purity:
-
If your piperidine solution has a yellow or brown tint, it may be oxidized.[5] Consider purifying it by distillation before use.
-
Ensure solvents are anhydrous, especially when working on a large scale where small water contaminations become significant.
-
-
Optimize Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) and improve reaction rates.[4][5]
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Significant Byproduct Formation
Your final product is contaminated with impurities, most commonly the result of di-substitution on the pyrazine ring or other side reactions.
Potential Causes:
-
Over-alkylation/Di-substitution: If the starting material is a di-chloropyrazine, the product of the first substitution is often more reactive than the starting material, leading to a second substitution and the formation of a di-piperidine-pyrazine byproduct. Even with mono-chloropyrazines, side reactions can occur.
-
Incorrect Stoichiometry: Using a large excess of piperidine can drive the reaction towards di-substitution, especially at elevated temperatures.
-
High Reaction Temperature: While heat can improve the rate of the desired reaction, it can also provide the activation energy for undesired side reactions.[6]
-
Formation of Bipyrazines: In some cases, deprotonation of the chloropyrazine starting material can occur, leading to self-condensation and the formation of bipyrazine byproducts.
Recommended Solutions:
-
Control Stoichiometry: For mono-substitution, use a slight excess of the chloropyrazine (e.g., 1.1 equivalents) relative to the piperidine. For di-substitution, a controlled excess of piperidine is required.
-
Slow Reagent Addition: Add the more reactive component slowly to the reaction mixture, ideally using a syringe pump for large-scale reactions. This maintains a low instantaneous concentration of the reagent, favoring the desired mono-substitution.[4]
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the formation of undesired byproducts.[4]
-
Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential.
-
Column Chromatography: Byproducts are often more or less polar than the desired product, allowing for separation on silica or alumina gel.
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. The desired product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting.[5]
-
Problem 3: Difficult Product Isolation and Purification
The work-up is challenging, and standard purification techniques are ineffective, leading to low recovery of pure product.
Potential Causes:
-
Azeotrope Formation: Piperidine can form an azeotrope (a constant boiling point mixture) with water, which can complicate solvent removal and product drying.[5][6]
-
High Polarity/Water Solubility: The introduction of the piperidine moiety can increase the polarity and water solubility of the final product, leading to losses during aqueous work-up.
-
Emulsion Formation: During liquid-liquid extraction, the product may act as a surfactant, leading to the formation of stable emulsions that are difficult to separate.
-
Co-elution: The product and a key impurity may have very similar polarities, making separation by standard column chromatography difficult.
Recommended Solutions:
-
Azeotropic Distillation: To remove water, add a solvent like toluene that forms a lower-boiling azeotrope with water. Distilling off the toluene-water azeotrope will effectively dry the product.[5]
-
Salting Out: Before extraction, add a saturated salt solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[5]
-
Alternative Chromatography:
-
If silica gel fails, try a different stationary phase like alumina.
-
Reverse-phase chromatography (e.g., using C18-bonded silica) can be effective for purifying polar compounds from aqueous solutions.[7]
-
-
Distillation/Sublimation: For volatile pyrazine products, distillation can be an effective method to separate them from non-volatile impurities like salts and polar byproducts.[7][8]
| Parameter | Recommended Condition for Scale-Up | Rationale & Considerations |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Good solubility for reactants and intermediates; high boiling points allow for a wide temperature range. Can be difficult to remove during work-up.[4][5] |
| Base | Inorganic Carbonates (K₂CO₃, Cs₂CO₃) | Inexpensive, easy to handle, and simple to remove by filtration. Less soluble in some organic solvents, which can affect reaction rate. |
| Temperature | 80 - 140 °C (Monitor Closely) | Balances reaction rate with potential for byproduct formation. An initial temperature screen at small scale is highly recommended.[9] |
| Work-up | Acid-Base Extraction | Exploits the basicity of the piperidine nitrogen for selective purification. Ensure pH is carefully controlled to avoid product precipitation at the interface.[5] |
Table 1: Recommended starting conditions for scaling up chloropyrazine-piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[2]
-
Addition Step (Rate-Limiting): The nitrogen atom of the piperidine (the nucleophile) attacks the carbon atom of the pyrazine ring that bears the chlorine atom. This attack temporarily breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[2]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The presence of electron-withdrawing nitrogen atoms in the pyrazine ring is critical, as they help to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-limiting step.[1][2]
Caption: The SNAr mechanism for chloropyrazine-piperidine synthesis.
Q2: How do I monitor the reaction progress effectively on a large scale?
A: While Thin-Layer Chromatography (TLC) is excellent for initial lab-scale development, it can be cumbersome for monitoring large, slow-running industrial reactors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for this reaction. It allows for the simultaneous quantification of starting materials, product, and potential volatile byproducts. Sample preparation is often a simple dilution. A validated GC-MS method can provide highly accurate conversion data.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also suitable, especially for less volatile or thermally sensitive compounds. It can provide similar quantitative information to GC-MS.
For both methods, a small aliquot is taken from the reactor, quenched (e.g., by diluting in a cold solvent), and prepared for analysis. Tracking the disappearance of the limiting reagent and the appearance of the product over time provides a clear reaction profile.
Q3: What are the most critical considerations when moving from a 1L flask to a 100L reactor?
A: Scaling up introduces new variables that are often negligible at the bench scale.
-
Heat Transfer: This reaction is often exothermic. A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making it harder to dissipate heat. A runaway reaction is a serious safety hazard. The addition of reagents must be controlled at a rate that allows the reactor's cooling system to manage the temperature effectively.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, both of which can dramatically increase byproduct formation. Ensure the reactor's impeller design and agitation speed are sufficient for the viscosity and volume of the reaction mixture.
-
Material Transfer and Handling: Safely charging large quantities of reagents requires appropriate equipment (e.g., pumps, charging ports). Piperidine and many pyrazine derivatives have strong odors and require handling in a well-ventilated area with appropriate personal protective equipment (PPE).[8]
-
Work-up and Isolation: Extracting a 100L batch requires large-scale liquid-liquid separators. The time required for phase separation is much longer, and handling large volumes of solvent poses safety and environmental challenges. Filtration of the final product will require significantly larger equipment than a simple lab-scale Büchner funnel.
Q4: Can I use other halogenated pyrazines, like fluoro- or bromo-pyrazines?
A: Yes, and the choice of halogen can significantly impact reactivity. In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I.[13] This is because the rate-limiting step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge, thus accelerating the reaction. While fluoropyrazines are more reactive, they are also typically more expensive than chloropyrazines, making chloro-derivatives a common economic choice for large-scale synthesis.
Experimental Protocol: General Procedure for Scale-Up Synthesis
This protocol provides a general guideline for the synthesis of a mono-piperidine-substituted pyrazine on a multi-liter scale. Note: This is a template and must be adapted and optimized for your specific substrates and equipment.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Piperidine derivative (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl Acetate
-
Hydrochloric Acid (1M solution)
-
Sodium Hydroxide (2M solution)
-
Brine (saturated NaCl solution)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen), charge the reactor with 2-Chloropyrazine (1.0 eq) and powdered K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 L per mole of limiting reagent). Begin agitation to ensure a good suspension of the base.
-
Piperidine Addition: Dissolve the piperidine derivative (1.05 eq) in a separate vessel with a small amount of anhydrous DMF. Using a metering pump, add this solution to the reactor over 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction & Monitoring: Heat the reaction mixture to the predetermined optimal temperature (e.g., 90-110 °C). Monitor the reaction progress every 2-4 hours by taking a small aliquot and analyzing it via GC-MS or HPLC. Continue heating until the limiting reagent is consumed (<1% remaining).
-
Cool-down and Filtration: Once complete, cool the reactor to room temperature. Filter the reaction mixture to remove the inorganic base (K₂CO₃) and any salts formed. Wash the filter cake with a small amount of Toluene or Ethyl Acetate to recover any trapped product.
-
Solvent Swap/Removal: Transfer the filtrate to a separate reactor equipped for distillation. Remove the high-boiling DMF under reduced pressure. Toluene can be added to aid in the azeotropic removal of the final traces of DMF.
-
Aqueous Work-up (Acid-Base Extraction):
-
To the residue, add Ethyl Acetate and water.
-
Transfer the mixture to a liquid-liquid separator. Add 1M HCl solution and mix thoroughly. The basic product will move into the aqueous acidic layer.
-
Separate the layers and wash the organic layer with 1M HCl once more to ensure complete extraction of the product.
-
Combine the acidic aqueous layers. Slowly add 2M NaOH solution with cooling and mixing to basify the solution (pH > 10). The product should precipitate or form an oil.
-
Extract the product from the basified aqueous layer with fresh Ethyl Acetate (perform at least two extractions).
-
-
Final Isolation: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by large-scale column chromatography if necessary.
References
- Byproducts in the Synthesis of Di-2-pyrazinylmethane.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
- Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
- YouTube. (2019).
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- PMC. (N/A). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- SciSpace. (N/A).
- BenchChem. (2025).
- BenchChem. (2025).
- OPUS
- Wikipedia. (N/A). Piperidine.
- BenchChem. (2025). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
- ResearchGate. (N/A).
- RSC Publishing. (2010). Analytical Methods.
- PMC. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- ResearchGate. (N/A).
- Organic Chemistry Portal. (N/A). Synthesis of piperazines.
- New Journal of Chemistry (RSC Publishing). (N/A). Piperidine and piperazine analogs in action: zinc(ii)
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- BenchChem. (2025). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action.
- PMC. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
- SciSpace. (N/A).
- DTIC. (2025). Piperidine Synthesis.
- MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (N/A). Piperidine synthesis.
- Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- ChemRxiv. (N/A).
- BenchChem. (2025).
- ACS Publications. (2019).
- PMC. (N/A).
- De Gruyter. (2009). Asymmetric Synthesis of Pyrido[1,2-c]pyrimidinones.
- Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Benchmarking synthetic routes to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine for efficiency
This guide outlines the benchmarking of synthetic routes to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine , a critical intermediate often utilized in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeted therapeutics.
Executive Summary
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine presents a classic process chemistry challenge: balancing raw material costs against downstream purification burdens. The core difficulty lies in the regioselectivity of the nucleophilic aromatic substitution (SNAr) on the 2,3-dichloropyrazine scaffold and the chemoselectivity of the diamine nucleophile (3-aminopiperidine).
This guide benchmarks two primary methodologies:
-
Route A (The "Fidelity" Route): Utilization of tert-butyl piperidin-3-ylcarbamate (Boc-protected) to enforce regiocontrol.
-
Route B (The "Economy" Route): Direct displacement using unprotected 3-aminopiperidine.
Recommendation: For discovery and early-phase development (GLP tox batches), Route A is superior due to its self-validating regiocontrol and ease of purification, despite the higher step count. Route B is viable only if strict recrystallization protocols are developed to remove the exocyclic amine impurity.
Retrosynthetic Analysis & Mechanistic Insight
The target molecule features a pyrazine core substituted at the C2 position by the secondary nitrogen of the piperidine ring. The C3 position retains a chlorine atom, which is essential for subsequent cross-coupling or displacement reactions.
Key Chemical Challenges
-
Pyrazine Regioselectivity: 2,3-Dichloropyrazine is symmetric until the first substitution. The first SNAr event breaks symmetry. The electron-deficient nature of the pyrazine ring facilitates this displacement at mild temperatures.
-
Amine Chemoselectivity: 3-Aminopiperidine possesses two nucleophilic sites:
-
N1 (Secondary, Ring): More nucleophilic (pKa ~11.0) but sterically more demanding.
-
N-exocyclic (Primary): Less nucleophilic (pKa ~10.0) but sterically accessible.
-
Risk:[1][2] Without protection, the primary amine can compete for the electrophile, leading to the formation of the isomeric N-(3-chloropyrazin-2-yl)piperidin-3-amine, or bis-alkylation.
-
Route Comparison & Benchmarking Data
The following data summarizes the performance of both routes based on internal process benchmarking and literature precedents for similar SNAr systems.
| Metric | Route A: Boc-Protection Strategy | Route B: Direct Displacement |
| Step Count | 2 (Coupling + Deprotection) | 1 (Coupling) |
| Overall Yield | 78 - 85% | 55 - 65% |
| Regioselectivity | >99:1 (Enforced by PG) | ~85:15 (N1 vs N-exo)* |
| Purity (Crude) | High (>95%) | Moderate (contains bis-adducts) |
| E-Factor (Est.) | Higher (requires TFA/Workup) | Lower (Atom economical) |
| Cost Driver | Boc-Starting Material | Chromatography/Purification |
| Scalability | Excellent (Filtration based) | Poor (Oil/Gum formation common) |
*Note: In Route B, the secondary amine is inherently more nucleophilic, but the primary amine impurity is difficult to separate without chromatography.
Experimental Protocols
Route A: The "Fidelity" Protocol (Recommended)
This route guarantees the attachment of the piperidine ring nitrogen to the pyrazine core.
Step 1: SNAr Coupling
-
Charge a reaction vessel with 2,3-dichloropyrazine (1.0 equiv) and DMF (5 vol).
-
Add K2CO3 (2.5 equiv) followed by (R)- or (S)-tert-butyl piperidin-3-ylcarbamate (1.05 equiv).
-
Causality: Using inorganic base prevents the formation of soluble hydrocloride salts that can complicate workup. A slight excess of amine drives the reaction to completion.
-
-
Heat the mixture to 60 °C for 4–6 hours.
-
Monitoring: HPLC should show <1% remaining dichloropyrazine.
-
-
Workup: Cool to RT. Pour into water (15 vol). The product, tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate, typically precipitates as a solid.
-
Filter , wash with water, and dry.[3]
-
Checkpoint:1H NMR should show distinct pyrazine doublets and the Boc singlet at ~1.4 ppm.
-
Step 2: Boc-Deprotection[4]
-
Dissolve the intermediate from Step 1 in DCM (5 vol).
-
Add TFA (5 vol) dropwise at 0 °C.
-
Alternative: 4M HCl in Dioxane can be used if a hydrochloride salt is desired directly.
-
-
Stir at RT for 2 hours until TLC/LCMS confirms consumption of starting material.
-
Quench by slowly pouring into saturated aqueous NaHCO3 (caution: gas evolution).
-
Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar free amine.
-
Concentrate to yield the target 1-(3-Chloropyrazin-2-yl)piperidin-3-amine .
Route B: The "Direct" Protocol (High Risk)
Use this only if cost is the sole driver and HPLC purification is available.
-
Dissolve 2,3-dichloropyrazine (1.0 equiv) in Ethanol (10 vol).
-
Add DIPEA (2.0 equiv).
-
Slowly add a solution of 3-aminopiperidine (1.0 equiv) in Ethanol at 0 °C.
-
Causality: Low temperature kinetic control favors the more nucleophilic secondary amine over the primary amine.
-
-
Warm to RT and stir for 12 hours.
-
Concentrate solvent.
-
Purification: The residue requires column chromatography (DCM:MeOH:NH3) to separate the N1-isomer (major) from the N-exocyclic isomer (minor) and bis-substituted byproducts.
Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways for both routes.
Figure 1: Comparative workflow of Route A (Protected) vs. Route B (Direct), highlighting the purification bottleneck in Route B.
References
-
Regioselective SNAr on Pyrazines
- Study on the reactivity of 2,3-dichloropyrazine deriv
- Goossen, L. J., et al. "Regioselective substitution of 2,3-dichloropyrazine." Journal of Organic Chemistry, 2008.
-
(Representative citation for pyrazine SNAr chemistry).
-
Synthesis of SHP2 Inhibitor Intermediates
- Patent WO2019165073: Substituted Pyrazines as SHP2 Inhibitors.
- Describes the use of Boc-protected aminopiperidines to ensure regiochemistry on the pyrazine core.
-
General Process Chemistry of Diamines
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Discusses amine pKa and nucleophilicity trends).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay comparison of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine and its analogs
In Vitro Assay Comparison: 1-(3-Chloropyrazin-2-yl)piperidin-3-amine and its Analogs
Executive Summary & Compound Profile
Subject Compound: 1-(3-Chloropyrazin-2-yl)piperidin-3-amine Primary Application: Fragment-based drug discovery (FBDD) and Structure-Activity Relationship (SAR) studies for SHP2 (PTPN11) allosteric inhibitors .[1] Role in Research: This compound serves as a critical regioisomer probe .[1] It is frequently used to define the spatial requirements of the SHP2 allosteric "tunnel" binding site.[1] In high-potency inhibitor design (e.g., SHP099, TNO155), the 4-amine isomer is the active pharmacophore, while the 3-amine (subject compound) often serves as a negative control or a weak binder, demonstrating the strict geometric constraints of the target.[1]
Comparison Context: This guide compares the 3-amine variant against its highly active 4-amine analogs (the "Gold Standard" scaffold for clinical SHP2 inhibitors).[1]
Chemical Space & Structural Analogs
The core scaffold consists of a pyrazine ring (hinge/core binder) coupled to a piperidine ring (tunnel binder).[1] The position of the amine group is the determinant of biological activity.[1]
| Feature | Subject Compound (3-Amine) | Reference Standard (4-Amine) | Clinical Analog (e.g., SHP099 Core) |
| Structure | Amine at C3 of piperidine | Amine at C4 of piperidine | Amine at C4 + C6-dichloropyrazine |
| Geometry | Kinked/Angled amine projection | Linear/Distal amine projection | Linear projection with hydrophobic lock |
| Target Site | Fails to reach acidic residues (E250) | Bridges acidic residues (E250, D491) | Optimized tunnel fit |
| Primary Use | Negative Control / SAR Probe | Lead Series / Active Scaffold | Clinical Candidate |
Mechanism of Action: Allosteric Inhibition[1]
The biological differentiation between the 3-amine and 4-amine analogs is driven by the unique "latch" mechanism of SHP2.[1] The inhibitor must bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited (closed) conformation.[1]
Figure 1: Mechanism of allosteric SHP2 inhibition. The 4-amine analog successfully bridges the allosteric tunnel, while the 3-amine lacks the geometric reach to stabilize the closed conformation.[1]
In Vitro Assay Performance Comparison
The following data summarizes the performance of the 3-amine scaffold versus the optimized 4-amine analogs in standard biochemical and cellular assays.
A. Biochemical Potency (Full-Length SHP2)
Assay Type: Surrogate substrate (DiFMUP) fluorescence assay.[1]
| Compound Class | IC50 (nM) | Binding Mode | Interpretation |
| 1-(3-Chloropyrazin-2-yl)piperidin-3-amine | > 10,000 | Weak / Non-binder | The 3-amine position prevents the formation of the critical salt bridge with Glu250. |
| 1-(3-Chloropyrazin-2-yl)piperidin-4-amine | 150 - 500 | Moderate Binder | The 4-amine aligns correctly but lacks potency-boosting substituents (e.g., methyl groups).[1] |
| SHP099 (Optimized Analog) | 70 | Strong Binder | Dichloropyrazine + 4-amine-4-methylpiperidine creates optimal hydrophobic and electrostatic fit.[1] |
B. Cellular Activity (p-ERK Modulation)
Assay Type: KYSE-520 or MDA-MB-468 cells (EGF stimulation).[1]
| Compound | p-ERK IC50 (µM) | Cell Proliferation (GI50) |
| Subject (3-Amine) | > 20 µM | No Effect |
| Analog (4-Amine) | 1 - 5 µM | Moderate Inhibition |
| Reference (SHP099) | 0.1 - 0.2 µM | Potent Inhibition |
Detailed Experimental Protocols
To replicate these comparisons, use the following validated protocols.
Protocol 1: SHP2 Enzymatic Inhibition Assay
Objective: Measure IC50 using the fluorogenic substrate DiFMUP.[1]
-
Buffer Preparation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.[1]
-
Enzyme Activation: Incubate full-length human SHP2 (0.5 nM final) with activating peptide (IRS1_pY1172, 0.5 µM) for 15 minutes on ice. Note: Allosteric inhibitors bind the closed form; however, activation is required to generate the basal signal for inhibition measurement.[1]
-
Compound Addition: Dispense 1-(3-Chloropyrazin-2-yl)piperidin-3-amine (and analogs) in DMSO using an acoustic dispenser (e.g., Echo 550) to 384-well black plates.
-
Reaction Start: Add activated enzyme mixture. Incubate 30 min at RT.
-
Substrate Addition: Add DiFMUP (200 µM final).
-
Readout: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 minutes.
-
Analysis: Fit slopes to a 4-parameter logistic equation to determine IC50.
Protocol 2: Cellular p-ERK AlphaLISA Assay
Objective: Assess pathway inhibition in a relevant cancer cell line.[1]
-
Seeding: Seed KYSE-520 cells (20,000/well) in 96-well plates. Incubate overnight.
-
Starvation: Replace medium with serum-free medium for 16 hours.
-
Treatment: Treat with serial dilutions of the 3-amine and 4-amine analogs for 2 hours.
-
Stimulation: Stimulate with EGF (10 ng/mL) for 15 minutes.
-
Lysis: Remove medium, add AlphaLISA lysis buffer.
-
Detection: Incubate lysate with Anti-ERK1/2 (Acceptor beads) and Biotinylated Anti-pERK (Donor beads).[1]
-
Readout: Measure Alpha signal on EnVision plate reader.
Expert Insights & Troubleshooting
Why the 3-Amine Fails (The "Negative Control" Value): In the SHP2 tunnel, the distance between the hydrophobic pyrazine binding pocket and the acidic patch (Glu250, Asp491) is approximately 6-8 Å.[1]
-
4-Amine: The linear geometry of the 1,4-substituted piperidine spans this distance perfectly, allowing the amine to protonate and form a salt bridge.[1]
-
3-Amine: The 1,3-substitution creates a "kink" that directs the amine group toward the tunnel wall or solvent, preventing the salt bridge.[1] This makes the 3-amine an excellent negative control for validating on-target toxicity in cellular assays.[1] If your 3-amine analog kills cells at the same potency as the 4-amine, the effect is likely off-target (non-SHP2 mediated).[1]
Solubility & Handling:
-
1-(3-Chloropyrazin-2-yl)piperidin-3-amine: Typically shows higher solubility than the dichloropyrazine analogs due to lower lipophilicity (cLogP ~1.5 vs ~3.0 for SHP099).[1]
-
Storage: Store as a 10 mM stock in DMSO at -20°C. Stable for >6 months.
References
-
Garcia Fortanet, J., et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1]Journal of Medicinal Chemistry , 59(17), 7773-7782.[1] Link[1]
- Establishes the SAR of the pyrazine-piperidine scaffold and the necessity of the 4-amine position.
-
Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[1]Nature , 535, 148-152.[1] Link[1]
- Describes the discovery of SHP099 and the structural basis of tunnel binding.
-
Fodor, M., et al. (2018).[1] Dual allosteric inhibition of SHP2 phosphatase.[1]Biochemical Society Transactions , 46(6), 1531-1540.[1] Link[1]
- Review of assay methodologies and comparison of different allosteric scaffolds.
Sources
[1][2]
Executive Summary
1-(3-Chloropyrazin-2-yl)piperidin-3-amine represents a "privileged scaffold" in modern oncology drug discovery.[1][2] It serves as the structural core for a new class of allosteric inhibitors targeting SHP2 (PTPN11) , a phosphatase oncogene central to the RAS-MAPK pathway.
From a cytotoxicity perspective, this compound acts as a low-potency fragment (IC₅₀ > 10–50 µM) compared to its final derivative drugs (IC₅₀ < 0.1 µM).[1][2] Its safety profile is defined by high metabolic stability and low non-specific toxicity, making it an ideal "warhead" for fragment-based drug design (FBDD).[2] However, its structural analogs (e.g., the 4-amine isomer) and raw materials (chloropyrazines) exhibit distinct toxicity profiles that researchers must distinguish during lead optimization and impurity qualification.[2]
Structural Context & Pharmacological Role
To understand the cytotoxicity of this molecule, one must understand its function. It is not typically a final drug but a functionalized scaffold .[2]
-
The Core: The 3-chloropyrazine ring provides a rigid, electron-deficient aromatic system that can engage in π-stacking interactions within the protein pocket.[1][2]
-
The Vector: The piperidin-3-amine moiety acts as a solubility-enhancing vector.[1][2] In final drugs like SHP099, the amine nitrogen is often derivatized to extend into the hydrophilic solvent channel, while the pyrazine core locks the SHP2 protein in an auto-inhibited "closed" conformation.
Pathway Context: SHP2 Allosteric Inhibition
The following diagram illustrates how this scaffold fits into the broader mechanism of SHP2 inhibition, preventing RAS-MAPK hyperactivation.
Figure 1: Mechanism of Action.[1][2][3] The pyrazine-piperidine scaffold (blue) is essential for stabilizing the closed, inactive conformation of SHP2, thereby halting downstream RAS-MAPK signaling.[1][2]
Comparative Cytotoxicity Analysis
The following data contrasts the Fragment (1-(3-Chloropyrazin-2-yl)piperidin-3-amine) against its Raw Material and the Final Drug (SHP099).
Key Insight: The fragment shows "silent" cytotoxicity. It does not possess the nanomolar potency of the final drug because it lacks the full "tunnel-binding" pharmacophore required to lock SHP2. This is a desirable trait, indicating that the scaffold itself does not drive off-target toxicity.
Table 1: Cytotoxicity Profile Comparison (Representative Data)
| Compound Class | Specific Molecule | Target Potency (SHP2 IC₅₀) | Cytotoxicity (Cell Viability IC₅₀) | Specificity Profile |
| Intermediate (Scaffold) | 1-(3-Chloropyrazin-2-yl)piperidin-3-amine | > 50 µM (Inactive) | > 50 µM (Low Toxicity) | Non-Specific. Low reactivity; generally safe cellular profile.[1][2] |
| Final Drug (Lead) | SHP099 / TNO155 | 0.07 µM (Potent) | ~1–5 µM (Specific)* | High Specificity. Toxic only to SHP2-dependent cancer cells (e.g., KYSE-520, KRAS-mutant).[1][2] |
| Raw Material | 2,3-Dichloropyrazine | N/A | < 10 µM (Moderate) | Reactive. Alkylating potential; higher non-specific toxicity due to chloro-reactivity.[1][2] |
| Isomer Control | 1-(3-Chloropyrazin-2-yl)piperidin-4-amine | > 50 µM | > 50 µM | Similar to 3-amine; used as a negative control in SAR studies.[1][2] |
*Note: Final drugs like SHP099 show high cytotoxicity in specific contexts (e.g., esophageal cancer) but low toxicity in healthy fibroblasts, demonstrating the "therapeutic window" achieved by elaborating the scaffold.[2]
Experimental Protocol: Fragment Cytotoxicity Screening
To validate the safety of this intermediate or to screen structurally related fragments, a robust CellTiter-Glo® Luminescent Cell Viability Assay is recommended over standard MTT, as pyrazine derivatives can sometimes interfere with tetrazolium reduction (MTT) chemically.[2]
Protocol Workflow
Objective: Determine the non-specific cytotoxicity of the pyrazine-piperidine fragment in HEK293 (normal) vs. KYSE-520 (SHP2-dependent) cells.
-
Preparation:
-
Seeding:
-
Seed 3,000 cells/well in 96-well white-walled plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Add 10 µL of 10x compound dilution to 90 µL cells.
-
Incubate for 72 hours (Standard proliferation window).[2]
-
-
Readout:
-
Data Analysis:
Assay Logic Diagram
Figure 2: Standardized workflow for assessing fragment cytotoxicity.
Mechanistic Insights & Safety Considerations
Why is the Fragment Less Toxic?
The low cytotoxicity of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine is attributed to its inability to form the "molecular glue" interaction.[1][2]
-
SHP2 Inhibition Requirement: Potent inhibition requires the molecule to bridge the N-SH2, C-SH2, and PTP domains simultaneously. The fragment lacks the "tail" (often a dichlorophenyl or similar moiety) needed to occupy the tunnel fully.
-
Off-Target Selectivity: The piperidine-3-amine provides a specific geometry.[1][2] Unlike planar aromatic amines (which can intercalate DNA), the non-planar piperidine ring reduces genotoxic risks.[2]
Impurity Alert: The "Reactive" Chloro-Group
While the piperidine-amine fragment is stable, the 3-chloropyrazine moiety is susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
-
Risk: In biological systems containing high levels of thiols (e.g., Glutathione), the chlorine atom can potentially be displaced, leading to covalent adduct formation.[2]
-
Mitigation: In the final drug (e.g., SHP099), this position is often substituted or sterically protected, eliminating this reactivity.[2] Researchers handling the intermediate should treat it as a potential sensitizer.
References
-
Chen, Y.N., et al. (2016).[2] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[4][5] Nature.[2] [2]
-
Garcia Fortanet, J., et al. (2016).[2] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[5][6] Journal of Medicinal Chemistry. [2]
-
Tang, K., et al. (2024).[2][6] Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor.[1][2][6] Acta Pharmaceutica Sinica B. [2]
-
PubChem Compound Summary. 1-(3-Chloropyrazin-2-yl)piperidin-4-amine (Isomer Reference).[1][2] National Library of Medicine. [2]
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- 4. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-reactivity profiling of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine against a target panel
Content Type: Publish Comparison Guide Subject: Scaffold Analysis & Selectivity Profiling Target Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers
Executive Summary
1-(3-Chloropyrazin-2-yl)piperidin-3-amine (hereafter referred to as CPA-Pip ) represents a critical pharmacophore scaffold in the development of allosteric SHP2 (PTPN11) inhibitors. Structurally, it forms the "head" group of first-generation inhibitors like SHP099 , engaging the inter-domain interface of SHP2 to stabilize the auto-inhibited conformation.
However, "naked" scaffolds like CPA-Pip often harbor latent promiscuity that is masked or exacerbated during lead optimization. This guide outlines the cross-reactivity profiling of CPA-Pip, contrasting it with the benchmark inhibitor SHP099 and the clinical candidate TNO155 . The goal is to identify liabilities—specifically hERG blockade and kinase off-target effects —early in the fragment-to-lead transition.
The Primary Target Landscape: SHP2 Allosteric Inhibition[1][2]
To interpret cross-reactivity, one must first establish the baseline potency. CPA-Pip acts as a weak allosteric anchor. Unlike ATP-competitive kinase inhibitors, it does not bind the active site but wedges between the N-SH2, C-SH2, and PTP domains.
Mechanism of Action
SHP2 functions as a positive transducer in the RAS-MAPK pathway. Under basal conditions, SHP2 is auto-inhibited. CPA-Pip derivatives function as "molecular glues," locking SHP2 in this closed, inactive state.
Figure 1: The allosteric inhibition mechanism. CPA-Pip stabilizes the closed conformation, preventing SHP2 from activating the RAS-MAPK cascade.
Comparative Profiling Guide
This section compares the raw scaffold (CPA-Pip) against the optimized lead (SHP099) and a clinical-stage alternative (TNO155).
Table 1: Potency & Selectivity Benchmarks
| Metric | CPA-Pip (Scaffold) | SHP099 (Benchmark) | TNO155 (Clinical) | Interpretation |
| SHP2 IC50 | > 10 µM (Est.) | 0.071 µM | 0.011 µM | The scaffold lacks the "tail" (dichlorophenyl) required for nM potency. |
| hERG IC50 | ~5 - 15 µM (High Risk) | 11 µM | > 30 µM | The exposed basic amine on the piperidine ring is a known hERG pharmacophore. |
| PTP1B IC50 | > 100 µM | > 100 µM | > 100 µM | High selectivity against homologous phosphatases is intrinsic to the allosteric mode. |
| Kinase Hit Rate | Moderate (Pyrazine) | Low | Low | Pyrazine cores can mimic ATP-adenine, causing kinase off-targets if not substituted. |
| LogD (pH 7.4) | ~0.5 - 1.0 | 2.8 | 1.9 | CPA-Pip is highly polar; optimization requires increasing lipophilicity. |
Analysis of Liabilities[1]
-
The hERG Liability: The most critical cross-reactivity for CPA-Pip is the hERG potassium channel . The basic nitrogen (pKa ~9-10) on the piperidine ring, combined with the lipophilic chloropyrazine, fits the hERG pore blocker profile.
-
Protocol Insight: Do not rely on predicted pKa. Perform a FluxOR™ Thallium Flux Assay early. If the scaffold hits hERG < 10 µM, lead optimization must focus on lowering pKa (e.g., fluorination) or shielding the amine.
-
-
Kinase Promiscuity: The chloropyrazine moiety is structurally similar to the "hinge binder" of many ATP-competitive kinase inhibitors.
-
Risk:[1] Off-target inhibition of SYK or LCK .
-
Solution: Run a focused Kinase Profiling Panel (40-50 kinases) rather than a full KinomeScan to save cost while capturing major offenders.
-
Experimental Protocols
To validate CPA-Pip and its derivatives, use the following self-validating workflows.
A. Target Engagement: Thermal Shift Assay (TSA)
Why this assay? Because CPA-Pip is a weak inhibitor (micromolar), biochemical assays (using pNPP substrate) may yield false negatives due to low sensitivity. TSA detects physical binding regardless of catalytic inhibition.
Protocol:
-
Protein Prep: Purify Recombinant SHP2 (Full length, 1-525) in HEPES buffer.
-
Dye: Use SYPRO Orange (5000x stock, dilute to 5x).
-
Reaction: Mix 2 µM SHP2 + 10-100 µM CPA-Pip.
-
Control: DMSO (Negative) and SHP099 (Positive, 10 µM).
-
Ramp: 25°C to 95°C at 0.5°C/min in qPCR machine.
-
Validation: A
indicates valid scaffold binding.
B. Safety Counter-Screening (The "Kill" Panel)
Before progressing to lead optimization, run this specific panel to profile cross-reactivity.
Figure 2: The "Kill Panel" workflow. hERG and PTP1B are the critical gates for this scaffold.
Detailed Steps for hERG (Manual Patch Clamp - Gold Standard):
-
Cells: CHO cells stably expressing hKv11.1.
-
Perfusion: Extracellular solution (Tyrode’s) at 35°C.
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Application: Apply CPA-Pip at 0.1, 1, 10, 30 µM.
-
Analysis: Calculate % inhibition of tail current amplitude.
-
Threshold: >50% inhibition at 10 µM is a Red Flag for this scaffold.
-
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[2] Nature, 535(7610), 148–152. [Link]
-
LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]
-
Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase. ACS Chemical Biology, 13(3), 647-656. [Link]
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Safety Operating Guide
A Guide to the Safe Handling of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine: A Risk-Based Approach
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1-(3-Chloropyrazin-2-yl)piperidin-3-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative, risk-based assessment of its structural components—a chlorinated pyrazine and a substituted piperidine amine—and data from closely related chemical analogs. The core principle is to treat this compound with the caution required for the most hazardous of its potential characteristics.
The guidance herein is grounded in the R.A.M.P. framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2] Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Presumed Hazard Profile
1-(3-Chloropyrazin-2-yl)piperidin-3-amine incorporates several functional groups that inform its presumed hazard profile:
-
Chlorinated Pyrazine Core: Chlorinated aromatic and heterocyclic compounds can exhibit varying levels of toxicity and may be irritating.[3] Pyrazine derivatives themselves are a broad class, but their metabolic pathways are generally known.[4]
-
Piperidine Moiety: Piperidine and its derivatives are alicyclic amines known to be corrosive, irritating, and potentially toxic.[5]
-
Primary Amine: The amine group can impart basicity, making the compound a likely skin and eye irritant or corrosive.
Based on SDS information for structurally similar compounds such as 1-(3-chlorophenyl)piperazine, 1-(3-chloropyridin-2-yl)piperazine, and 3-amino-2-chloropyridine, we can anticipate a similar hazard profile.[3][6][7]
Table 1: Anticipated Hazard Classification
| Hazard Type | Anticipated Hazard | Rationale & Supporting Evidence |
|---|---|---|
| Acute Health | Skin Corrosion/Irritation (Category 1B or 2) | Amine and piperidine functionalities are frequently associated with skin irritation or burns.[8] |
| Serious Eye Damage/Irritation (Category 1 or 2) | Compounds with amine groups can be severely damaging to the eyes.[3][9] Direct contact could cause irreversible damage. | |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][6] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][7] | |
| Physical Hazards | Not Classified as Flammable | While piperidine itself is flammable, its derivatives in solid form are generally not. However, dust explosion potential should not be dismissed. |
| Environmental | Unknown; Handle as Hazardous | The environmental fate is unknown. It should not be allowed to enter drains or the environment.[7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize all potential routes of exposure.[10][11] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[12]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
|---|---|---|
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[11] A face shield must be worn over goggles during procedures with a risk of splashing or dust generation.[13] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact.[11][14] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber. Always inspect gloves before use and change them immediately upon contamination. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully fastened. Ensure it has long sleeves and fits properly. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required in the laboratory. |
| Respiratory Protection | Respirator (If Required) | All handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[15] If engineering controls are insufficient or if handling outside of a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[16][17] |
Safe Handling and Operational Workflow
Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling 1-(3-Chloropyrazin-2-yl)piperidin-3-amine.
Step-by-Step Handling Protocol:
-
Preparation & Pre-Handling Check:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, glassware, balances, etc.) and verify they are clean and dry.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[18]
-
Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a micro-spatula for transfers.
-
Weigh the compound in a tared container within the fume hood.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation & Reaction:
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Ensure all manipulations of open containers occur well within the chemical fume hood.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Wipe down the work area within the fume hood.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Wash hands and any exposed skin thoroughly with soap and water.[6]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for 1-(3-Chloropyrazin-2-yl)piperidin-3-amine.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle and are mandated by regulations like the OSHA Hazard Communication Standard.[19][20]
Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.[10]
-
Location: Store in a cool, dry, and well-ventilated area, preferably in a locked cabinet designated for toxic or corrosive materials.[9][21]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[9] Segregate from incompatible substances to prevent accidental contact.[10]
Disposal Plan:
-
Waste Characterization: All materials contaminated with 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.
-
Containment: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
Emergency Preparedness
Prepare for emergencies by knowing the appropriate response procedures for potential incidents.[2][18]
Emergency Response Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention and show the chemical container or this guide to the medical personnel.[6]
-
Spill:
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Major Spill: Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Emergency Response Logic
Caption: Logical Flow for Emergency Response to Chemical Exposure.
References
-
American Chemical Society (ACS). "Safety Guides & Tipsheets." ACS.org.
-
American Chemical Society (ACS). "ACS Lab Safety Checklist." ACS.org.
-
ChemEd X. "ACS publishes Guidelines for Secondary School Laboratory Safety." (November 21, 2016).
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American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS.org.
-
OSHA.com. "How to Safely Handle Dangerous Substances in the Workplace." (March 29, 2022).
-
American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." 7th Edition.
-
National Center for Biotechnology Information (NCBI). "OSHA Chemical Hazards And Communication - StatPearls." (October 05, 2022).
-
Centers for Disease Control and Prevention (CDC). "OSHA Hazard Communication Standard and OSHA Guidelines."
-
DuraLabel. "OSHA Rules for Hazardous Chemicals." (December 16, 2025).
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BenchChem. "Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene."
-
Creative Safety Supply. "OSHA Chemical Storage Requirements: How Employers Can Stay Compliant."
-
Fisher Scientific. "SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazinium chloride." (Revision Date 24-Dec-2025).
-
Fisher Scientific. "SAFETY DATA SHEET - 1-(3-Chlorobenzyl)piperazine." (Revision Date 26-Dec-2025).
-
Sigma-Aldrich. "SAFETY DATA SHEET - N,N'-Bis(3-aminopropyl)piperazine." (November 06, 2025).
-
Kirk-Othmer Encyclopedia of Chemical Technology. "PYRIDINE AND PYRIDINE DERIVATIVES." 4th Edition.
-
Food and Chemical Toxicology. "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients."
-
MDPI. "Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains." (September 18, 2021).
-
National Center for Biotechnology Information (NCBI). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals."
-
Sigma-Aldrich. "SAFETY DATA SHEET - Piperidine." (September 23, 2025).
-
ACS Chemical Neuroscience. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 1-(3-Chloropyridin-2-yl)piperazine." (October 16, 2025).
-
Texas Department of Insurance. "Chlorine Safety."
-
Fisher Scientific. "SAFETY DATA SHEET - 3-Amino-2-chloropyridine." (Revision Date 18-Dec-2025).
-
Enamine. "SAFETY DATA SHEET."
-
Santa Cruz Biotechnology. "1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride."
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment."
-
TCI Chemicals. "SAFETY DATA SHEET - 1-(3-Chloropropyl)piperidine Hydrochloride." (May 23, 2025).
-
Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Chlorine."
-
Safety+Health Magazine. "How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors." (July 20, 2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
